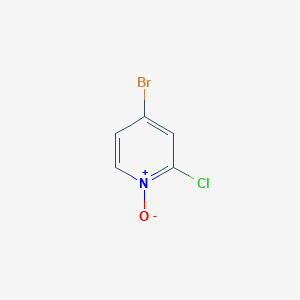

4-bromo-2-chloropyridine N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-2-chloropyridine N-oxide is a chemical compound with the molecular formula C5H3BrClNO . It is related to 5-bromo-2-chloropyridine N-oxide, which has a molecular weight of 208.44 and is a solid at room temperature .

Physical And Chemical Properties Analysis

4-bromo-2-chloropyridine N-oxide is a liquid at 20 degrees Celsius . It has a molecular weight of 192.44 .Aplicaciones Científicas De Investigación

Crystal Structure and Vibrational Spectra

Research on compounds structurally related to "4-bromo-2-chloropyridine N-oxide," such as 2-Bromo-4-nitropyridine N-oxide, highlights its significance in understanding crystal structures and vibrational spectra. The studies provide a foundational understanding of intermolecular interactions and structural dynamics, which are crucial for designing materials with desired physical properties (Hanuza et al., 2002).

Catalytic Arylation

The catalytic direct arylation of pyridine N-oxides, including derivatives similar to "4-bromo-2-chloropyridine N-oxide," demonstrates their potential as intermediates in creating complex organic molecules. This reactivity opens pathways for synthesizing pharmacologically relevant compounds and materials with specific electronic properties, showcasing the versatility of these N-oxides in organic synthesis (Campeau et al., 2005).

Reactivity and Derivative Formation

Studies on the reactivity of 4-nitropyridine-N-oxide reveal methods for replacing the nitro-group with negative ions, leading to the synthesis of various substituted pyridine-N-oxides and pyridines. This reactivity profile underscores the utility of "4-bromo-2-chloropyridine N-oxide" and its derivatives in synthesizing a broad range of functionalized pyridines for further chemical transformations (Hertog et al., 2010).

Magnesiation and Functionalization

The magnesiation of pyridine N-oxides, including those related to "4-bromo-2-chloropyridine N-oxide," is a critical step in the functionalization of these molecules. This method enables the selective introduction of various functional groups into the pyridine ring, facilitating the synthesis of complex organic molecules and potential pharmaceuticals (Duan et al., 2009).

Molecular Magnetism

Research involving lanthanide-nitronyl nitroxide complexes, including structures derived from "4-bromo-2-chloropyridine N-oxide," illustrates the material's potential in developing single-molecule magnets. These findings contribute to the broader field of molecular magnetism, paving the way for advanced materials with applications in data storage and quantum computing (Xu et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyridine n-oxides, in general, are known to undergo reactions with organomagnesiums and organolithiums . The bromine and chlorine substituents on the pyridine ring could potentially enhance its reactivity, allowing it to interact with its targets in a unique manner .

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical processes, potentially affecting multiple pathways .

Result of Action

Given its potential reactivity, it could potentially induce a variety of cellular responses depending on its targets .

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-2-8(9)5(7)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVOSXRGWFJPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2781585.png)

![N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2781591.png)

![N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2781595.png)

![3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2781599.png)

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2781602.png)

![2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2781605.png)

![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)

![2-Chloro-N-[3-(2-methyltriazol-4-yl)propyl]propanamide](/img/structure/B2781608.png)